molecular formula C9H16F3NO B1474206 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine CAS No. 1429903-25-2

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine

Cat. No.: B1474206
CAS No.: 1429903-25-2
M. Wt: 211.22 g/mol
InChI Key: YSBOKRFGJYINKH-UHFFFAOYSA-N
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Description

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine is an organic compound with the molecular formula C9H16F3NO It is characterized by the presence of an ethoxy group, a trifluoromethyl group, and an amine group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine can be achieved through several methods. One common approach involves the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent . This method is advantageous due to its good functional group tolerance, mild reaction conditions, and the use of inexpensive or easy-to-handle materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the amine group.

    Substitution: The ethoxy and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in modulating the compound’s reactivity and interactions with other molecules. This group can enhance the compound’s lipophilicity, stability, and ability to form strong interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated amines and cyclohexane derivatives, such as:

  • 4-(Trifluoromethyl)cyclohexan-1-amine
  • 4-Ethoxycyclohexan-1-amine
  • 4-(Trifluoromethyl)cyclohexanol

Uniqueness

4-Ethoxy-4-(trifluoromethyl)cyclohexan-1-amine is unique due to the combination of its ethoxy and trifluoromethyl groups, which confer distinct chemical properties.

Properties

IUPAC Name

4-ethoxy-4-(trifluoromethyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-2-14-8(9(10,11)12)5-3-7(13)4-6-8/h7H,2-6,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBOKRFGJYINKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1(CCC(CC1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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